N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC20526554
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C11H22N2O2/c1-10(15)12(2)9-11-3-5-13(6-4-11)7-8-14/h11,14H,3-9H2,1-2H3 |
| Standard InChI Key | FGDUEEWOYONHOI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C)CC1CCN(CC1)CCO |
Introduction
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a complex organic compound belonging to the class of piperidine derivatives. It features a six-membered heterocyclic piperidine ring, a hydroxyethyl side chain, and an N-methylacetamide functional group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry for its potential pharmacological effects.
Synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of N-methylacetamide with 1-(2-hydroxyethyl)piperidine, often facilitated by a suitable catalyst under reflux conditions using solvents like ethanol or methanol.
| Reagent | Solvent | Conditions |
|---|---|---|
| N-methylacetamide | Ethanol/Methanol | Reflux |
| 1-(2-hydroxyethyl)piperidine | Ethanol/Methanol | Reflux |
In industrial settings, continuous flow reactors are employed for large-scale synthesis to enhance control over reaction conditions and improve yields.
Biological Activities and Potential Applications
Research indicates that N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide exhibits potential biological activities, particularly antimicrobial and antiviral properties. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors involved in disease processes, leading to therapeutic effects.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Therapeutic Agent |
| Antiviral | Therapeutic Agent |
Further studies are needed to elucidate its full biological profile and potential side effects.
Chemical Reactions and Transformations
N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions typical of amides, including oxidation and reduction of the hydroxyl group, and substitution reactions on the nitrogen atom.
| Reaction Type | Product |
|---|---|
| Oxidation | Ketone/Aldehyde |
| Reduction | Hydroxyl Group Regeneration |
| Substitution | Introduction of Various Functional Groups |
These reactions highlight the compound's versatility in synthetic organic chemistry.
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